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Compound of Interest

2-(3-Bromophenyl)-2-
Compound Name:

methylpropylamine HC/
CAS No.: 1365271-44-8
Cat. No.: B1378081

Get Quote

Part 1: Compound Profile & Physicochemical Logic
Chemical Identity & Significance

This compound is a

-dimethylphenethylamine derivative. Structurally, the gem-dimethyl group at the

-position (relative to the nitrogen) creates significant steric bulk, reducing metabolic
susceptibility to monoamine oxidases (MAQO) compared to non-substituted phenethylamines.
The 3-bromo substitution on the phenyl ring provides a handle for palladium-catalyzed cross-
coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it a high-value "building block" for
library generation.

e |UPAC: 2-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride[1]
e Molecular Formula:

[2]
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e Molecular Weight: 264.59 g/mol [3][2]

o Key Feature: Sterically hindered primary amine; halogenated aromatic ring.

Solubility Profile

Understanding the salt form (HCI) is critical for "dosing" (administration into solvent systems).

o Water: Moderate solubility (due to the ionic HCI head), but the lipophilic bromophenyl and
gem-dimethyl groups limit high-concentration agueous stability (>10 mM may precipitate
over time).

e DMSO: High solubility (>100 mM). Preferred for stock solutions.
o Ethanol: Soluble.

Part 2: Preparation & Handling Protocols
Stock Solution Preparation (Standard 10 mM)

Objective: Create a stable stock for in vitro screening or synthetic aliquoting.

Weighing: Accurately weigh 2.65 mg of the substance.

o Note: The HCI salt is hygroscopic. Weigh quickly in a humidity-controlled environment or
use an antistatic gun.

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

o Why DMSO? It prevents hydrolysis and ensures complete solubilization of the lipophilic
tail.

Vortexing: Vortex at medium speed for 30 seconds.

Sonicating: If visual particulates remain, sonicate in a water bath at ambient temperature for
2 minutes.

Storage: Aliquot into amber glass vials (to prevent photodegradation of the bromo-moiety).
Store at -20°C.
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Stability & Degradation Risks

o Free Base Liberation: If placed in basic buffers (pH > 8.5), the HCI is neutralized, and the
free amine may oil out of solution due to the lipophilic gem-dimethyl/bromo-phenyl region.

o Debromination: Avoid prolonged exposure to strong UV light, which can cause radical

debromination.

Part 3: "Dosing" Protocols (Application
Methodologies)

Since there is no established clinical dose, "dosing" refers to Concentration-Response
administration in assays or Stoichiometric Administration in synthesis.

Protocol A: In Vitro Fragment Screening (Assay Dosing)

Context: Using the compound as a ligand to probe receptor binding (e.g., GPCRs,
Transporters) or enzyme inhibition.

Workflow Diagram:

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1378081?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

10 mM DMSO Stock
(-20°C)

Serial Dilution
(1:3 steps)

Intermediate Plate
(100% DMSO)

Acoustic Transfer
(Echo) or Pin Tool

Assay Plate
(Aqueous Buffer)

Incubation
(30-60 min)

Data Acquisition
(Fluorescence/MS)

Click to download full resolution via product page

Caption: Serial dilution workflow for determining IC50/EC50 values in high-throughput
screening.

Step-by-Step Procedure:
e Thaw: Bring 10 mM DMSO stock to Room Temperature (RT).

» Serial Dilution: Prepare a 1:3 serial dilution series in a polypropylene 384-well source plate
(10 points).

o Top Concentration: 10 mM.
o Lowest Concentration: ~0.5 puM.

o Transfer: Transfer 50 nL of compound from source plate to 50 pL of assay buffer in the
destination plate (1:1000 dilution).
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o Final Assay Concentration: Top dose = 10 uM; DMSO = 0.1%.

e Control: Include a "High Control" (known ligand) and "Low Control" (DMSO only).

 Validation: If precipitation is observed (turbidity), reduce top concentration to 100 uM in

DMSO (0.1 uM final).

Protocol B: Synthetic Administration (Coupling

Reaction)

Context: Using the amine as a nucleophile to synthesize ROR

modulators or similar targets.

Reaction Logic: The gem-dimethyl group creates steric hindrance around the amine. Standard

amide couplings (EDC/NHS) may be sluggish. HATU or Acid Chlorides are recommended.

Table 1: Recommended Coupling Conditions

Parameter

Condition

Rationale

Stoichiometry

1.2 eq Amine : 1.0 eq Acid

Excess amine drives reaction
to completion despite steric
bulk.

Base

DIPEA (3.0 eq)

Neutralizes the HCI salt and

scavenges protons.

Coupling Agent

HATU (1.1 eq)

High reactivity required for

sterically hindered amines.

Solvent

DMF or DMA

Polar aprotic solvent ensures

solubility of all species.

Temperature

RT to 50°C

Mild heating may be required if

reaction stalls after 4 hours.

Step-by-Step Synthesis Protocol:
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 Activation: Dissolve the Carboxylic Acid partner (1.0 mmol) in DMF (5 mL). Add HATU (1.1
mmol) and DIPEA (2.0 mmol). Stir for 15 min.

e Amine Addition: Add 2-(3-Bromophenyl)-2-methylpropylamine HCI (1.2 mmol) directly as
a solid, followed immediately by an additional 1.0 mmol of DIPEA.

e Monitoring: Monitor by LC-MS. Look for the product mass (M+H). The bromine isotope
pattern (M, M+2) will be distinct.

o Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), then NaHCO3 and
Brine.

Part 4: Exploratory In Vivo Dosing (Theoretical
Framework)

WARNING:No established toxicological data exists for this specific isomer in public databases.
The following is a theoretical dose-escalation framework based on structural analogs
(Phentermine/Chlorphentermine) for researchers conducting initial pharmacokinetic (PK) or
toxicity studies.

Structural Analog Safety Factor:
e Phentermine LD50 (Rat, Oral): ~150 mg/kg.

o Safety Adjustment: Due to the unknown metabolic stability of the 3-bromo and gem-dimethyl
motif, apply a Safety Factor of 10x.

Protocol: Single Ascending Dose (Rodent)

e Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline. (Avoid pure saline due to potential
precipitation at high doses).

o Starting Dose:1 mg/kg (Intraperitoneal or Oral).

o Escalation: If no adverse events (seizures, sedation) are observed at 24h, proceed to 3
mg/kg, then 10 mg/kg.
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o Observation: Monitor specifically for serotonergic syndrome (tremors, rigidity) as
phenethylamine analogs can interact with SERT/NET.

Part 5: References & Authority

Reference List

e PubChem. (n.d.).[2][4] Compound Summary for CID 62528429: N-[3-(2-
bromophenyl)propyl]-2-methylpropan-1-amine (Isomer/Analog Reference). National Library
of Medicine. Retrieved February 19, 2026, from [Link]

e Claremon, D. A., et al. (2016).[5] RORgamma Modulators. U.S. Patent Application
(Reference to structural class utility). Google Patents. Retrieved February 19, 2026, from

Disclaimer: This document is for research and development purposes only. The compound
described is not approved for human consumption or therapeutic use. All protocols must be
executed in accordance with local EHS (Environmental Health and Safety) regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1378081/docs#technical-application-note-2-3-
bromophenyl-2-methylpropylamine-hcl-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1378081/docs#technical-application-note-2-3-bromophenyl-2-methylpropylamine-hcl-1
https://www.benchchem.com/product/b1378081/docs#technical-application-note-2-3-bromophenyl-2-methylpropylamine-hcl-1
https://www.benchchem.com/product/b1378081?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1378081?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

